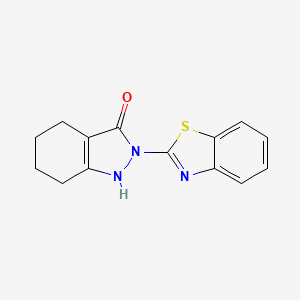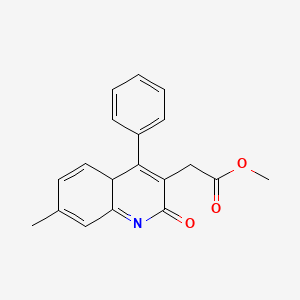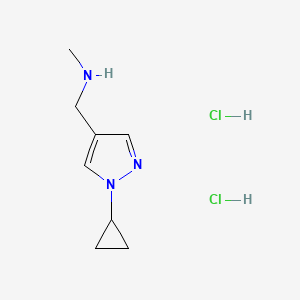![molecular formula C13H7Cl2N5 B2647851 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023496-38-9](/img/structure/B2647851.png)
2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and applications across various fields. This compound is characterized by the presence of a dichloroimidazole ring attached to an aniline moiety, which is further linked to a propanedinitrile group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile typically involves a multi-step process:
Formation of the Dichloroimidazole Ring: This step involves the chlorination of imidazole to introduce chlorine atoms at the 4 and 5 positions.
Attachment to Aniline: The dichloroimidazole is then reacted with aniline under conditions that facilitate the formation of a stable bond between the two moieties.
Introduction of the Propanedinitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The dichloroimidazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or partially reduced nitriles.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential activities include antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用機序
The mechanism of action of 2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The dichloroimidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aniline moiety may facilitate binding to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
類似化合物との比較
Similar Compounds
4-(4,5-Dichloroimidazol-1-yl)aniline: Shares the dichloroimidazole and aniline moieties but lacks the propanedinitrile group.
2-[4-(3,4-Dichlorophenyl)piperazin-1-ylmethylidene]propanedinitrile: Similar in having a dichlorophenyl group and a propanedinitrile moiety but differs in the presence of a piperazine ring.
Uniqueness
2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile is unique due to its specific combination of a dichloroimidazole ring, aniline moiety, and propanedinitrile group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[[4-(4,5-dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5/c14-12-13(15)20(8-19-12)11-3-1-10(2-4-11)18-7-9(5-16)6-17/h1-4,7-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRHFLALLYUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2647768.png)



![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)
![2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B2647777.png)
![[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2647781.png)

![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B2647787.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2647788.png)
![5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2647791.png)
